苯甲酸银

描述

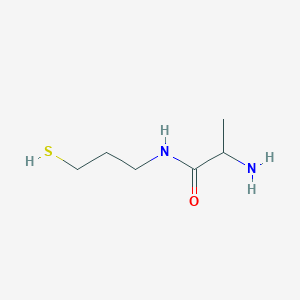

Silver benzoate is an aromatic salt . It is used as a catalyst to prepare β-amino acids from α-amino acids . It is also used as a catalyst in Wolff rearrangement reactions .

Synthesis Analysis

Silver benzoate has been used in the synthesis of triphenyltinbenzoate . It was also used in the reaction between silver benzoate and SeCl4 via a sonochemical method to synthesize silver selenide nanoparticles .Molecular Structure Analysis

The molecular formula of Silver benzoate is C7H5AgO2 . Its average mass is 228.982 Da and its monoisotopic mass is 227.934052 Da .Chemical Reactions Analysis

Silver benzoate, along with 7-methyl-1,5,7-triazabicyclo [4.4.0]dec-5-ene (MTBD), is an efficient catalytic system for the reaction of carbon dioxide with various ketones . It has also been used in the synthesis of triphenyltinbenzoate .Physical And Chemical Properties Analysis

Silver benzoate appears as a white powder . It is soluble in hot water and slightly soluble in alcohol .科学研究应用

Catalysis in Carbon Dioxide Conversion

Silver benzoate is used as a catalyst in combination with 7-methyl-1,5,7-triazabicyclo [4.4.0]dec-5-ene (MTBD) for the reaction of carbon dioxide with various ketones. This catalytic system is significant for its efficiency in facilitating such reactions .

Antimicrobial Applications in Food Preservation

Sodium benzoate-functionalized silver nanoparticles (SB-SNPs), synthesized using Silver benzoate, have shown high antimicrobial activity against various food-borne pathogenic bacteria. This makes them potential candidates for use as food preservatives .

Synthesis of Triphenyltinbenzoate

Silver benzoate has been utilized in the synthesis of triphenyltinbenzoate, showcasing its role in the formation of organotin compounds which have applications in various chemical processes .

Light-induced Aggregation of Nanoparticles

The influence of LED light irradiation on colloids of silver nanoparticles synthesized in the presence of sodium benzoate has been studied. This research provides insights into plasmon-induced synthesis and stabilization factors affecting nanoparticle evolution during irradiation with monochromatic light .

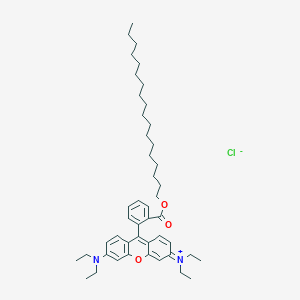

Fluorescent Sensing and Detection

Silver benzoate is involved in the development of multivalent calixarene-based fluorescent sensors for detecting silver ions in aqueous media and physiological environments, highlighting its role in analytical chemistry .

Apoptosis Monitoring

Impedimetric monitoring of apoptosis using cytochrome-aptamer bioconjugated silver nanocluster is another application where Silver benzoate plays a part, demonstrating its potential in biomedical research .

作用机制

Target of Action

Silver benzoate, also known as SILVER(I) BENZOATE, is a compound that has been found to be an efficient catalyst in the reaction of carbon dioxide with various ketones . The primary targets of silver benzoate are these ketones, which are organic compounds characterized by the presence of a carbonyl group. The role of these ketones varies depending on their structure and the context in which they are found.

Mode of Action

The interaction of silver benzoate with its targets involves the catalysis of reactions involving carbon dioxide and various ketones . This catalytic action results in the formation of γ-lactone derivatives , which are cyclic esters that can have various applications in the chemical industry.

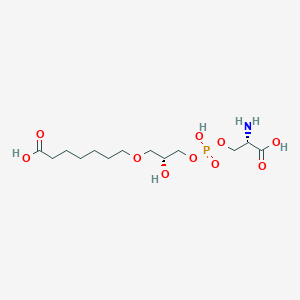

Biochemical Pathways

Benzoate is metabolized in the human body and in some bacteria through a process that involves its conversion to benzoyl-CoA, a key intermediate in the degradation of aromatic compounds . This process can occur under both aerobic and anaerobic conditions .

Pharmacokinetics

It is known that the compound is soluble in hot water and slightly soluble in alcohol , which could influence its bioavailability.

Result of Action

The result of silver benzoate’s action is the formation of γ-lactone derivatives when it acts as a catalyst in the reaction of carbon dioxide with various ketones . These derivatives can have various applications in the chemical industry.

Action Environment

The action of silver benzoate can be influenced by various environmental factors. For example, its solubility in different solvents could affect its bioavailability and thus its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

未来方向

The use of green chemistry is environmental friendly, non-toxic, and cheap . Silver benzoate could potentially be used in the development of environmental friendly technology for material synthesis .

Relevant Papers

- “Synthesis and Characterization of Silver Selenide Nanoparticles via a Facile Sonochemical Route Starting from a Novel Inorganic Precursor” discusses the synthesis of silver selenide nanoparticles using silver benzoate .

- “Just Laser Irradiation of Silver Benzoate Water Solution – a Direct Way of Ag Nanofibers Synthesis for Broadband SERS Detection” discusses the use of silver benzoate in the synthesis of Ag nanofibers .

属性

IUPAC Name |

silver;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDWGXZGFUNWKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883426 | |

| Record name | Benzoic acid, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver benzoate | |

CAS RN |

532-31-0 | |

| Record name | Silver benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKL351M7YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

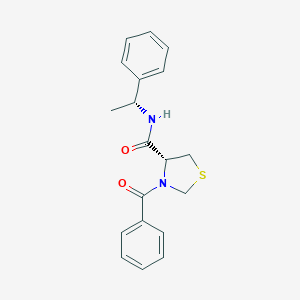

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

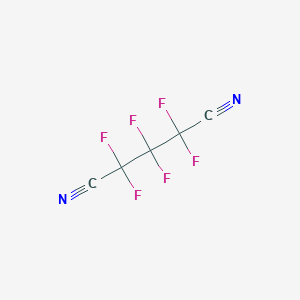

Feasible Synthetic Routes

Q & A

A: Silver benzoate has the molecular formula C7H5AgO2 and a molecular weight of 228.99 g/mol. []

A: While the provided abstracts do not contain specific spectroscopic data, researchers commonly employ techniques like UV-Vis spectroscopy, FTIR spectroscopy, and NMR spectroscopy to characterize silver benzoate and its derivatives. For example, the formation of silver nanoparticles embedded in alkyd resin using silver benzoate was confirmed by UV-Vis spectroscopy, which showed a surface plasmon resonance peak at 455 nm. Additionally, FTIR analysis revealed a stretching vibration characteristic of the Ag-O bond at 696 cm-1. []

A: Silver benzoate exhibits limited solubility in water (2.66 g/L at 25 °C) but shows slight solubility in ethanol (0.169 g/L cold, 0.465 g/L reflux). Benzene is a commonly used solvent for silver benzoate reactions, although the exact solubility data for the dibenzoate reagent is unavailable. []

A: While silver benzoate itself is relatively stable, mixtures containing silver benzoate and gold sulforesinate have been found to be unstable, leading to the immediate precipitation of metallic silver due to the reduction of silver benzoate. []

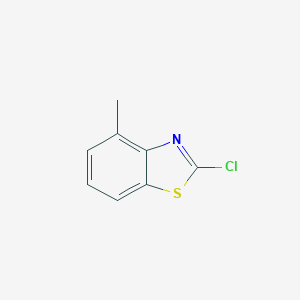

A: Silver benzoate, in conjunction with iodine, forms an active reagent known as silver iododibenzoate. This reagent facilitates the conversion of alkenes to cis-dibenzoates under mild conditions. []

A: The nature of the silver salt significantly influences the product distribution in the Prévost reaction. For instance, using silver 3,5-dinitrobenzoate with 5α-cholest-2-ene yields the corresponding diaxial and diequatorial esters, along with the more stable iodo-ester intermediate 3α-iodo-5α-cholestan-2β-yl 3,5-dinitrobenzoate. Interestingly, employing silver p-chlorobenzoate leads to the formation of the diaxial ester and the unexpected iodo-diester 2β,3β-di-p-chlorobenzoyloxy-1α-iodo-5α-cholestane. []

A: Studies on the benzoyloxylation of arenes using the complex formed from bromine and silver benzoate revealed unusual substituent effects. Electron-withdrawing groups, such as –NO2, –CN, and –CO–, on the aromatic ring promote the reaction but surprisingly direct the attacking reagent exclusively to the meta position. []

A: While specific strategies to enhance the stability of silver benzoate mixtures are not detailed in the provided abstracts, researchers often explore approaches like using alternative solvents, adjusting the reaction conditions, or introducing stabilizing agents. For instance, the development of coordination compounds comprising a gold mercaptide and an equimolar proportion of a silver compound (carboxylates or mercaptides) led to improved stability compared to prior art mixtures of gold sulforesinate and silver benzoate, eliminating the undesirable precipitation of metallic silver. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)